7-Methoxy-N-(4-(pyrrolidin-1-ylmethyl)pyridin-2-yl)isoquinolin-3-amine
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Overview
Description
7-Methoxy-N-(4-(pyrrolidin-1-ylmethyl)pyridin-2-yl)isoquinolin-3-amine is a complex compound with a fascinating structure. Let’s break it down:
7-Methoxy: This refers to a methoxy group (–OCH₃) attached to the seventh position of the isoquinoline ring.
N-(4-(pyrrolidin-1-ylmethyl)pyridin-2-yl): This part contains a pyridine ring (with a pyrrolidine-derived substituent) linked to the isoquinoline core.
Isoquinolin-3-amine: The central core of the compound, an isoquinoline ring, contains an amino group (–NH₂) at the third position.
Preparation Methods
The synthetic routes for this compound involve intricate steps. While I don’t have specific data on its industrial production methods, here’s a general outline:
Ring Construction: The isoquinoline ring can be synthesized through various methods, such as Pictet–Spengler condensation or cyclization of appropriate precursors.
Functionalization: The pyridine and pyrrolidine moieties are introduced using suitable reagents. For instance, the pyrrolidine group can be added via reductive amination.
Chemical Reactions Analysis
Oxidation/Reduction: Depending on the substituents, 7-Methoxy-N-(4-(pyrrolidin-1-ylmethyl)pyridin-2-yl)isoquinolin-3-amine may undergo oxidation (e.g., N-oxide formation) or reduction (e.g., hydrogenation).
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents: Reagents like hydrogen peroxide (H₂O₂), palladium on carbon (Pd/C), and Lewis acids are often employed.
Major Products: These reactions yield derivatives with modified functional groups, impacting bioactivity.
Scientific Research Applications
Medicine: Investigate its potential as a drug candidate. Does it exhibit anti-inflammatory, antitumor, or antimicrobial properties?
Chemistry: Explore its reactivity in various transformations.
Biology: Study its interactions with cellular targets.
Mechanism of Action
Molecular Targets: Identify proteins or receptors it binds to.
Pathways: Understand how it affects cellular processes.
Comparison with Similar Compounds
Uniqueness: Highlight what sets this compound apart.
Similar Compounds: Explore related isoquinolines or pyridines.
Properties
CAS No. |
1204701-84-7 |
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Molecular Formula |
C20H22N4O |
Molecular Weight |
334.4 g/mol |
IUPAC Name |
7-methoxy-N-[4-(pyrrolidin-1-ylmethyl)pyridin-2-yl]isoquinolin-3-amine |
InChI |
InChI=1S/C20H22N4O/c1-25-18-5-4-16-12-20(22-13-17(16)11-18)23-19-10-15(6-7-21-19)14-24-8-2-3-9-24/h4-7,10-13H,2-3,8-9,14H2,1H3,(H,21,22,23) |
InChI Key |
OHNNFOIUNNVZIO-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=CN=C(C=C2C=C1)NC3=NC=CC(=C3)CN4CCCC4 |
Origin of Product |
United States |
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